Octan-2-yl 4-bromobenzene-1-sulfonate
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Overview
Description
Octan-2-yl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an octan-2-yl group attached to a 4-bromobenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with octan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-bromobenzenesulfonyl chloride+octan-2-ol→Octan-2-yl 4-bromobenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The octan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonates.
Reduction: Formation of 4-bromobenzene-1-sulfonate.
Oxidation: Formation of octanoic acid derivatives.
Scientific Research Applications
Octan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of Octan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Octyl 4-bromobenzene-1-sulfonate: Similar structure but with an octyl group instead of octan-2-yl.
Hexyl 4-bromobenzene-1-sulfonate: Similar structure but with a hexyl group.
Butyl 4-bromobenzene-1-sulfonate: Similar structure but with a butyl group.
Uniqueness
Octan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of the octan-2-yl group, which can impart different physical and chemical properties compared to its analogs
Properties
CAS No. |
960-37-2 |
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Molecular Formula |
C14H21BrO3S |
Molecular Weight |
349.29 g/mol |
IUPAC Name |
octan-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H21BrO3S/c1-3-4-5-6-7-12(2)18-19(16,17)14-10-8-13(15)9-11-14/h8-12H,3-7H2,1-2H3 |
InChI Key |
GNYQLKDQNDWKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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